Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride

Catalog No.
S821231
CAS No.
1803584-59-9
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydroch...

CAS Number

1803584-59-9

Product Name

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride

IUPAC Name

methyl 2-(oxolan-3-yl)ethanimidate;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H13NO2.ClH/c1-9-7(8)4-6-2-3-10-5-6;/h6,8H,2-5H2,1H3;1H

InChI Key

BZXBGNWNVKWVJE-UHFFFAOYSA-N

SMILES

COC(=N)CC1CCOC1.Cl

Canonical SMILES

COC(=N)CC1CCOC1.Cl

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride is a chemical compound characterized by the molecular formula C₈H₁₅NO₂Cl. It appears as a white to off-white powder and is soluble in water and methanol. The compound has a melting point range of 139-142°C and a boiling point of approximately 331.2°C, with a density of 1.14 g/cm³. This compound is also known by several alternative names, including 2-(Tetrahydrofuran-3-yl)acetimidic acid methyl ester hydrochloride and THFAA methyl ester hydrochloride.

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride is primarily utilized as a reagent in organic synthesis, facilitating the production of various chemical compounds. Its unique chemical properties have led to potential applications in medicinal chemistry and drug discovery, particularly in the development of therapeutic agents.

Typical for imidates. One notable reaction involves its hydrolysis, which can yield corresponding acids and amines. Additionally, this compound can undergo nucleophilic substitutions due to the presence of the acetimidate functional group, allowing for further derivatization into more complex structures.

The synthesis pathway commonly includes the reaction of tetrahydrofuran with ethyl chloroformate in the presence of a base such as triethylamine, followed by treatment with methylamine hydrochloride.

Research indicates that methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Studies have demonstrated its antitumor and antiviral properties, suggesting potential utility in treating conditions such as cancer, HIV, and hepatitis B. Its safety profile appears favorable under standard laboratory conditions, although it should be handled with care to avoid exposure.

The synthesis of methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride can be achieved through several methods:

  • Reaction with Ethyl Chloroformate: Tetrahydrofuran reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine), leading to the formation of an intermediate that can be treated with methylamine hydrochloride.
  • Nucleophilic Substitution: This method involves using nucleophiles to react with the imidate functional group, allowing for various modifications.
  • Analytical Techniques for Characterization: The purity and identity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.

In Organic ..." class="citation ml-xs inline" data-state="closed" href="https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202300497" rel="nofollow noopener" target="_blank"> .

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride stands out due to its specific combination of structural features and biological activities that are not fully replicated by these similar compounds. Its unique imidate functionality allows for distinct reactivity patterns that are advantageous in organic synthesis and medicinal applications

Current research on methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride includes interaction studies that explore its efficacy against various biological targets. These studies aim to elucidate its mechanism of action at the molecular level, particularly how it interacts with enzymes or receptors relevant to its therapeutic effects.

Several compounds share structural similarities with methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Properties/Uses
Methyl 2-(tetrahydrofuran-2-yl)acetateC₇H₁₂O₃Used in organic synthesis; less biological activity compared to methyl 2-(tetrahydrofuran-3-yl)acetimidate .
Tetrahydrofuran-3-ylmethanamine hydrochlorideC₇H₁₅ClNExhibits different biological activities; used primarily as an intermediate in synthesis .
Acetimidic acid derivativesVariesGeneral class of compounds that may exhibit similar reactivity but differ significantly in biological activity

Dates

Last modified: 08-16-2023

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